1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Overview
Description
1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H6N2 . It’s also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo [2,3-b]pyridine, Pyrrolo (2,3-b)pyridine, and 1,7-Dideazapurine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives has been reported in several studies . For instance, one study reported the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . Another study reported the functionalization of 1H-Pyrrolo[2,3-b]pyridine .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-b]pyridine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
1H-pyrrolo[3,2-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .Physical And Chemical Properties Analysis
The molecular weight of 1H-pyrrolo[3,2-b]pyridine is 118.1359 . More detailed physical and chemical properties may be available in specialized databases or literature .Scientific Research Applications
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Cancer Therapy
- Field : Oncology
- Application : 1H-pyrrolo[3,2-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, so targeting FGFRs represents an attractive strategy for cancer therapy .
- Method : The derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . Among them, compound 4h exhibited potent FGFR inhibitory activity .
- Results : In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
-
Immunomodulation
- Field : Immunology
- Application : 1H-pyrrolo[3,2-b]pyridine derivatives have been developed as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
- Method : The derivatives were synthesized and their inhibitory activity against JAK3 was evaluated . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[3,2-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
- Results : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor . The immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
- Blood Glucose Regulation
- Field : Endocrinology
- Application : Compounds related to 1H-pyrrolo[3,2-b]pyridine have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The efficacy of these compounds to reduce blood glucose suggests potential benefits in the management of various metabolic disorders .
Future Directions
properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-1-3-9-6-2-4-10-7(5)6/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYWIZUWOGPUPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676847 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
CAS RN |
1190319-18-6 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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